molecular formula C21H25N3O5S B4918690 Ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate CAS No. 5929-75-9

Ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate

Cat. No.: B4918690
CAS No.: 5929-75-9
M. Wt: 431.5 g/mol
InChI Key: YMKWAEZIENJMON-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the ethyl and carboxylate groups. The nitro group is then introduced via nitration, and the piperidinylbenzoyl group is attached through amide bond formation. Common reagents used in these steps include acetic acid, sodium nitrite, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethyl and carboxylate groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

Ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinylbenzoyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate: shares similarities with other thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-3-15-13-17(21(26)29-4-2)20(30-15)22-19(25)16-12-14(24(27)28)8-9-18(16)23-10-6-5-7-11-23/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKWAEZIENJMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386950
Record name ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5929-75-9
Record name ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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